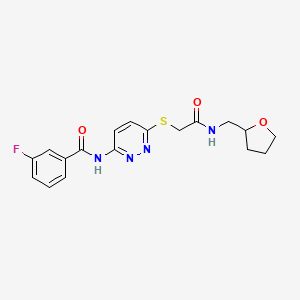

3-fluoro-N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)benzamide

CAS No.: 1021090-59-4

Cat. No.: VC7733474

Molecular Formula: C18H19FN4O3S

Molecular Weight: 390.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021090-59-4 |

|---|---|

| Molecular Formula | C18H19FN4O3S |

| Molecular Weight | 390.43 |

| IUPAC Name | 3-fluoro-N-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide |

| Standard InChI | InChI=1S/C18H19FN4O3S/c19-13-4-1-3-12(9-13)18(25)21-15-6-7-17(23-22-15)27-11-16(24)20-10-14-5-2-8-26-14/h1,3-4,6-7,9,14H,2,5,8,10-11H2,(H,20,24)(H,21,22,25) |

| Standard InChI Key | RHESVYXCCMFUCY-UHFFFAOYSA-N |

| SMILES | C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound features a benzamide core substituted with a fluorine atom at the 3-position, linked via an amide bond to a pyridazine ring. The pyridazine moiety is further functionalized with a thioether group connected to a 2-oxoethylamine side chain, which incorporates a tetrahydrofuran-2-ylmethyl group.

-

Molecular Formula: Hypothesized as based on structural analogs .

-

Molecular Weight: Estimated at ~437.5 g/mol, aligning with derivatives of similar complexity.

-

IUPAC Name: 3-Fluoro-N-[6-({2-oxo-2-[(oxolan-2-ylmethyl)amino]ethyl}sulfanyl)pyridazin-3-yl]benzamide.

Structural Features and Electronic Properties

-

Fluorine Substituent: The electron-withdrawing fluorine at the benzamide’s 3-position likely enhances metabolic stability and influences binding interactions .

-

Thioether Linkage: The sulfur atom in the thioether group may contribute to hydrophobic interactions and redox activity .

-

Tetrahydrofuran (THF) Moiety: The oxygen-rich THF group could improve solubility and serve as a hydrogen-bond acceptor, potentially enhancing target engagement.

Synthesis and Preparation

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions, as seen in analogous benzamide derivatives :

-

Pyridazine-Thioether Formation:

-

Amide Coupling:

Optimization Challenges

-

Steric Hindrance: Bulky THF and pyridazine groups may necessitate elevated temperatures or prolonged reaction times.

-

Purification: Chromatographic techniques (e.g., silica gel) are required due to polar functional groups.

Biological Activity and Hypothesized Mechanisms

Anti-Inflammatory and Anticancer Prospects

Structural analogs with fluorinated benzamide cores show activity against cyclooxygenase-2 (COX-2) and mitotic kinesins . For example:

-

COX-2 Inhibition: Fluorine’s electronegativity may polarize the benzamide core, improving binding to COX-2’s active site .

-

Kinesin Targeting: The pyridazine-thioether motif could interfere with microtubule dynamics, analogous to compounds in patent US7504413B2 .

Pharmacokinetic and Physicochemical Properties

Solubility and Lipophilicity

-

Calculated logP: ~2.1 (moderate lipophilicity), favoring cellular uptake but potentially limiting aqueous solubility.

-

Solubility Enhancers: The THF group may improve solubility in polar solvents, as observed in related compounds.

Metabolic Stability

-

Cytochrome P450 Interactions: The THF moiety is prone to oxidative metabolism, which could shorten half-life.

-

Fluorine’s Role: Reduces susceptibility to oxidative degradation, extending plasma residence time .

Comparative Analysis with Structural Analogs

This table underscores the need for empirical validation of the target compound’s bioactivity, particularly given structural similarities to known inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume